molecular formula C18H19NO7 B1203412 N-hydroxy-4-aminobiphenyl O-glucuronide CAS No. 41839-10-5

N-hydroxy-4-aminobiphenyl O-glucuronide

Cat. No.: B1203412
CAS No.: 41839-10-5
M. Wt: 361.3 g/mol
InChI Key: UMRVFYHUKNMTTC-RPUYLAQPSA-N
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Description

N-hydroxy-4-aminobiphenyl O-glucuronide is a glucosiduronic acid that is the O-glucuronide of N-hydroxy-4-aminobiphenyl. It derives from a biphenyl-4-amine.

Scientific Research Applications

Toxicology Studies

N-hydroxy-4-aminobiphenyl O-glucuronide serves as a critical biomarker in toxicological assessments, particularly in understanding the pathways through which 4-aminobiphenyl induces cancer. Research indicates that the glucuronidation process may mitigate the toxic effects of N-hydroxy-4-aminobiphenyl by facilitating its excretion from the body.

Key Findings:

  • Metabolic Pathways: Studies have shown that N-hydroxy-4-aminobiphenyl can be hydrolyzed back to its parent compound in the bladder, leading to potential DNA adduct formation and subsequent carcinogenic effects .
  • Detoxification Mechanisms: The formation of glucuronides is considered a detoxification mechanism that reduces the bioavailability of harmful metabolites .

Cancer Research

The compound is extensively studied for its implications in bladder cancer development. The metabolic activation of 4-aminobiphenyl through N-hydroxylation followed by glucuronidation is believed to play a pivotal role in carcinogenesis.

Case Studies:

  • Bladder Carcinogenesis: Research has demonstrated that exposure to N-hydroxy-4-aminobiphenyl leads to the formation of specific DNA adducts within bladder tissues. These adducts are associated with increased risk for transitional cell carcinoma .
  • Animal Models: In studies involving rodent models, administration of N-hydroxy-4-aminobiphenyl resulted in significant tumor formation, underscoring its role as an effective model for studying bladder cancer mechanisms .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential and risks.

Research Insights:

  • Absorption and Distribution: Studies indicate that glucuronidation affects the absorption and distribution characteristics of N-hydroxy metabolites, impacting their overall toxicity profile .
  • Excretion Pathways: The efficiency of glucuronidation influences how quickly these metabolites are eliminated from the body, which is crucial for assessing long-term exposure risks .

Data Table: Summary of Key Studies on this compound

StudyFocusFindings
IARC Monographs (2010)CarcinogenicityEstablished link between N-hydroxy metabolites and bladder cancer; highlighted metabolic pathways involved .
Tafazoli et al. (2009)Toxicity MechanismsDemonstrated oxidative stress-related toxicity mechanisms associated with N-hydroxy metabolites .
IARC (2012)DNA Adduct FormationIdentified specific DNA adducts formed in response to exposure to N-hydroxy compounds.

Properties

CAS No.

41839-10-5

Molecular Formula

C18H19NO7

Molecular Weight

361.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylanilino)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H19NO7/c20-13-14(21)16(17(23)24)25-18(15(13)22)26-19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-22H,(H,23,24)/t13-,14-,15+,16-,18-/m0/s1

InChI Key

UMRVFYHUKNMTTC-RPUYLAQPSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 2
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 3
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 4
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 5
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 6
N-hydroxy-4-aminobiphenyl O-glucuronide

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